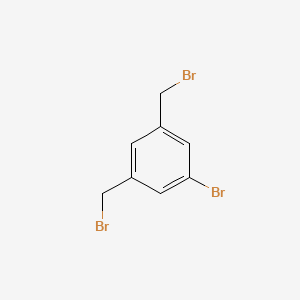

1-Bromo-3,5-bis(bromomethyl)benzene

Descripción general

Descripción

1-Bromo-3,5-bis(bromomethyl)benzene is a brominated benzene derivative that is of interest in various fields of chemistry due to its potential applications in synthesis and material science. Although none of the provided papers directly discuss 1-Bromo-3,5-bis(bromomethyl)benzene, they do provide insights into the synthesis, structure, and reactivity of related brominated benzene compounds, which can be extrapolated to understand the properties and potential applications of 1-Bromo-3,5-bis(bromomethyl)benzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions, where bromine atoms are introduced into the benzene ring. For example, the synthesis of 1,2-bis(trimethylsilyl)benzenes as key starting materials for benzyne precursors and Lewis acid catalysts is achieved through cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of 1-Bromo-3,5-bis(bromomethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often characterized using spectroscopic methods and X-ray crystallography. For instance, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was determined using UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies were calculated using density functional theory (DFT), which showed good agreement with experimental data. Similar techniques could be employed to analyze the molecular structure of 1-Bromo-3,5-bis(bromomethyl)benzene.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, such as Suzuki coupling and Stille coupling, due to the presence of reactive bromine atoms that can be substituted with other groups . The reactivity of such compounds is also influenced by the presence of other substituents on the benzene ring, as seen in the selective bromination of aromatic compounds using a novel bromination agent . These reactions are relevant to understanding the chemical behavior of 1-Bromo-3,5-bis(bromomethyl)benzene in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives, such as polymorphism, solvate formation, and intermolecular interactions, are crucial for their applications. For example, two polymorphic forms of 1,4-dibromo-2,5-bis(bromomethyl)benzene were discovered, with different crystal structures and thermodynamic relationships . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were also studied, revealing different conformations and packing motifs in the crystal structures . These studies provide insights into the solid-state properties of brominated benzene derivatives, which could be relevant for the characterization of 1-Bromo-3,5-bis(bromomethyl)benzene.

Aplicaciones Científicas De Investigación

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to 1-Bromo-3,5-bis(bromomethyl)benzene, has been used in organometallic synthesis. It serves as a versatile starting material for creating various organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper, which are valuable in synthetic chemistry (Porwisiak & Schlosser, 1996).

Supramolecular Chemistry

The crystal structures of derivatives of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, which is closely related to 1-Bromo-3,5-bis(bromomethyl)benzene, have shown interesting supramolecular features. These include non-classical hydrogen bonding and parallel-displaced π–π interactions, which are important in the study of molecular assemblies (Stein, Hoffmann & Fröba, 2015).

Crystallography and Molecular Interactions

The structural analysis of various benzene and naphthalene derivatives, including 1-Bromo-3,5-bis(bromomethyl)benzene, has provided insights into molecular packing patterns dominated by bromine interactions and C-H...Br hydrogen bonds. These studies contribute to our understanding of molecular crystal structures and interactions (Kuś et al., 2023).

Electrochemical Synthesis

1-Bromo-3,5-bis(bromomethyl)benzene has been used in electrochemical synthesis studies. For instance, its reduction in the presence of hydroquinone has been explored, leading to efficient and green synthesis methods for complex organic molecules (Habibi, Pakravan & Nematollahi, 2014).

Molecular Electronics

Compounds structurally similar to 1-Bromo-3,5-bis(bromomethyl)benzene have been investigated for their potential in organic electronics. For example, synthesis routes have been developed for highly conjugated bis-(1,3-dithiole) derivatives, which are promising materials for organic metals (Bryce, 1985).

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment when handling 1-Bromo-3,5-bis(bromomethyl)benzene . In case of accidental release, it’s recommended to avoid breathing mist, gas, or vapors, and to evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

1-Bromo-3,5-bis(bromomethyl)benzene is a chemical compound that is primarily used in the field of organic synthesis . Its primary targets are typically other organic compounds, where it acts as a reagent to introduce phenyl groups into these compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it can be converted into a Grignard reagent, phenylmagnesium bromide, which is a powerful tool in organic synthesis . This Grignard reagent can then react with a wide variety of other compounds, forming new carbon-carbon bonds and introducing a phenyl group into the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by 1-Bromo-3,5-bis(bromomethyl)benzene would depend on the specific reaction and the target molecule. In general, the introduction of a phenyl group can significantly alter the properties of the target molecule, potentially affecting its reactivity, polarity, and interactions with other molecules .

Pharmacokinetics

It’s worth noting that the compound’s properties, such as its lipophilicity and molecular weight, could influence its behavior in a biological system .

Result of Action

The result of 1-Bromo-3,5-bis(bromomethyl)benzene’s action is the formation of a new organic compound with a phenyl group. This can significantly alter the target molecule’s properties and behavior .

Action Environment

The action of 1-Bromo-3,5-bis(bromomethyl)benzene can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can facilitate the reaction of the compound with benzene . Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s reactivity and the outcome of the reaction .

Propiedades

IUPAC Name |

1-bromo-3,5-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJLVLCWBYPFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401649 | |

| Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-bis(bromomethyl)benzene | |

CAS RN |

51760-23-7 | |

| Record name | 1-Bromo-3,5-bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)